molecular formula C14H23N3O3 B12632080 N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide CAS No. 919772-29-5

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide

Cat. No.: B12632080
CAS No.: 919772-29-5
M. Wt: 281.35 g/mol
InChI Key: FZBSGWWNJVDNDR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy substituent on the aromatic ring and a dimethylaminoethoxy side chain at the 4-position. This structure is notable in pharmaceutical research, particularly in kinase inhibition. For example, a closely related compound, BPI-7711 (Rezivertinib), shares structural motifs such as the dimethylaminoethoxy and methoxy groups, which are critical for its activity as a third-generation EGFR-TKI (epidermal growth factor receptor tyrosine kinase inhibitor) targeting T790M and activating EGFR mutations . The compound’s design optimizes binding affinity and selectivity, leveraging substituents to improve pharmacokinetic properties like solubility and metabolic stability.

Properties

CAS No.

919772-29-5

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide

InChI

InChI=1S/C14H23N3O3/c1-17(2)8-9-20-11-4-5-12(13(10-11)19-3)14(18)16-7-6-15/h4-5,10H,6-9,15H2,1-3H3,(H,16,18)

InChI Key

FZBSGWWNJVDNDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)C(=O)NCCN)OC

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Acyl Substitution

This method involves the reaction of 2-anisoyl chloride with ethylenediamine, where the amine group attacks the carbonyl carbon of the acyl chloride, leading to amide formation. The reaction can be optimized for yield and purity by controlling temperature and using appropriate solvents.

Reaction Scheme:
$$
\text{2-anisoyl chloride} + \text{ethylenediamine} \rightarrow \text{N-(2-aminoethyl)-4-methoxybenzamide}
$$

Parameters:

  • Solvent: Typically dimethylformamide (DMF) or dichloromethane.
  • Temperature: Room temperature to reflux conditions.
  • Yield: Often optimized to achieve yields above 80%.

Method 2: Esterification and Reduction

Another viable method includes a two-step process where an esterification reaction is followed by a reduction step. This approach utilizes 4-fluorobenzylamine and 2-(dimethylamino)ethyl chloride as starting materials.

Reaction Steps:

  • Esterification: The initial reaction involves the formation of an ester from the amine and an appropriate acid derivative.

$$
\text{4-fluorobenzylamine} + \text{2-(dimethylamino)ethyl chloride} \rightarrow \text{Intermediate Ester}
$$

  • Reduction: The intermediate is then reduced using sodium borohydride or other reducing agents.

Parameters:

  • Base: Sodium hydride or potassium hydroxide.
  • Catalyst: Metal catalysts such as cobalt(II)sulfate may be employed.
  • Yield: Reported yields can reach up to 90% under optimized conditions.

Method 3: One-Pot Synthesis

A more efficient approach is a one-pot synthesis that combines both esterification and reduction in a single reaction vessel, minimizing purification steps.

Procedure:

  • Combine reactants in a solvent such as DMF.
  • Add a base and catalyst simultaneously.
  • Allow the reaction to proceed under reflux for several hours.

Parameters:

  • Yield: This method has shown yields upwards of 85% with reduced processing time.
Method Reaction Type Yield (%) Key Advantages Key Disadvantages
Nucleophilic Acyl Substitution Nucleophilic substitution >80 High specificity, straightforward process Requires careful handling of acyl chlorides
Esterification & Reduction Two-step process Up to 90 High yield, well-documented More steps increase complexity
One-Pot Synthesis Combined esterification & reduction Upwards of 85 Efficient, fewer purification steps Requires optimization for best results

The preparation methods for N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide vary significantly in terms of complexity, yield, and efficiency. The choice of method depends on specific laboratory capabilities and desired outcomes. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Key Synthetic Pathways

The compound’s synthesis involves modular steps focusing on functional group introductions and coupling reactions.

Nucleophilic Substitution

The dimethylaminoethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on activated aryl halides or phenols. For example:

4-Hydroxybenzonitrile+2-(Dimethylamino)ethyl chlorideKOH, acetone4-[2-(Dimethylamino)ethoxy]benzonitrile\text{4-Hydroxybenzonitrile} + \text{2-(Dimethylamino)ethyl chloride} \xrightarrow{\text{KOH, acetone}} \text{4-[2-(Dimethylamino)ethoxy]benzonitrile}

This step leverages the electron-withdrawing nitrile group to activate the aryl ring for substitution .

Reductive Amination

Sodium borohydride reduces intermediates like nitriles to primary amines in the presence of transition-metal catalysts (e.g., CuSO₄):

4-[2-(Dimethylamino)ethoxy]benzonitrileNaBH₄, CuSO₄4-[2-(Dimethylamino)ethoxy]benzylamine\text{4-[2-(Dimethylamino)ethoxy]benzonitrile} \xrightarrow{\text{NaBH₄, CuSO₄}} \text{4-[2-(Dimethylamino)ethoxy]benzylamine}

The catalyst facilitates electron transfer, enabling selective reduction .

Structural Modifications and Derivatives

Modifications to the benzamide core or amine side chain alter physicochemical properties and biological activity:

Modification Site Example Derivative Impact
Benzene ring4-Fluoro substitutionEnhances melanin-binding affinity
Amine side chainReplacement of ethyl with methylImproves tumor retention in melanoma models
Methoxy groupSubstituent position (2- vs. 4-)Alters metabolic stability

Reaction Optimization Data

Critical parameters for high-yield synthesis:

Parameter Optimal Range Yield
Equivalents of 2-(dimethylamino)ethyl chloride1.5–1.8 eq.85–97%
Sodium borohydride3.5–5.0 eq.90%
Catalyst (CuSO₄)0.1 eq.88%

Scientific Research Applications

Potential Anticancer Agent

Research indicates that compounds similar to N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide exhibit anticancer properties. Mannich bases, a class of compounds that includes this molecule, have been studied for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Mannich bases derived from aromatic aldehydes demonstrate significant potency against human tumor cell lines, suggesting that this compound may also possess similar activities .

Gastroprokinetic Activity

This compound is structurally related to Itopride hydrochloride, a gastroprokinetic agent used to treat dyspepsia. The compound's functional groups may enhance its efficacy in stimulating gastrointestinal motility, making it a candidate for further research in digestive health applications .

Imaging Probes in Oncology

Recent advancements have explored the use of benzamide derivatives, including this compound, as radiotracers for positron emission tomography (PET) imaging of tumors. These compounds can be labeled with fluorine-18 to create high-contrast imaging agents for malignant melanoma and other cancers. The modification of the benzene ring in these compounds has been shown to improve their pharmacokinetic properties and tumor uptake .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of Mannich bases on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds similar to this compound demonstrated IC50 values ranging from 0.2 to 10 μM, indicating significant anticancer potential .

Case Study 2: Gastrointestinal Motility

Research into Itopride hydrochloride has highlighted the importance of compounds like this compound in treating gastrointestinal disorders. Clinical trials have shown improvements in symptoms of non-ulcer dyspepsia, suggesting that further studies on this compound could lead to new therapeutic options .

Case Study 3: Imaging Applications

In preclinical studies, derivatives of this compound were synthesized as PET imaging agents. These studies reported enhanced tumor targeting capabilities compared to traditional imaging agents, indicating potential for improved diagnostic accuracy in oncology .

Comparative Analysis of Related Compounds

Compound NameChemical StructureUnique Features
Itopride hydrochlorideBenzamide derivativeGastroprokinetic agent
4-DimethylaminopyridineNucleophilic catalystUsed in esterification reactions
4-[2-(Dimethylamino)ethoxy]benzylamineIntermediate for ItoprideKey synthesis component

This compound stands out due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their distinguishing features compared to N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide:

Compound Name Substituents/Modifications Biological Activity/Application Physicochemical Properties Reference(s)
This compound - 2-Methoxy, 4-dimethylaminoethoxy, ethylamine side chain EGFR-TKI (e.g., BPI-7711), anticancer agent Enhanced solubility via polar groups; moderate logP
N-[2-(Dimethylamino)-2-oxoethyl]-2-methoxybenzamide - 2-Methoxy, dimethylamino carbonyl ethyl side chain Unknown (structural analog for drug discovery) Higher polarity due to carbonyl group
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide - 4-Trifluoromethyl, 2-dimethylaminoethoxy Potential kinase inhibitor (structural similarity) Increased lipophilicity (CF₃ group)
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide - 5-Amino-2-methoxy, 4-methoxyethoxy Pharmaceutical intermediate (e.g., kinase inhibitors) Improved aqueous solubility (polyether chain)
4-Bromo-N-(2-nitrophenyl)benzamide - 4-Bromo, 2-nitroaniline substituent Precursor for metal-catalyzed C–H functionalization Electron-deficient aromatic ring (reactivity)
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide - 4-Amino-2-methyl, 2-ethoxyethoxy Intermediate in agrochemicals (e.g., etobenzanid analogs) Moderate logP due to ethoxy groups

Key Findings from Comparative Analysis

Substituent Effects on Target Binding: The dimethylaminoethoxy group in this compound and BPI-7711 enhances interactions with EGFR’s hydrophobic pocket, improving selectivity for mutant EGFR over wild-type .

Solubility and Bioavailability :

  • Compounds with methoxyethoxy or polyether chains (e.g., and ) exhibit higher aqueous solubility due to ether oxygen hydrogen bonding. This contrasts with nitro- or bromo-substituted benzamides (e.g., ), which are less soluble but more reactive in synthetic applications .

Metabolic Stability: The primary amine in this compound may increase susceptibility to oxidative metabolism compared to tertiary amines (e.g., dimethylamino groups in and ) .

Diverse Applications: While this compound is tailored for oncology, analogs like 4-bromo-N-(2-nitrophenyl)benzamide () are used in catalytic reactions, highlighting how substituent choice dictates functional roles .

Contradictory Evidence and Limitations

  • Structural Similarity vs. Functional Divergence: Despite shared benzamide backbones, minor substituent changes lead to vastly different applications. For instance, ’s compound is a catalyst, while ’s is a therapeutic agent .
  • Data Gaps: Limited pharmacological data exist for analogs like ’s compound, restricting direct efficacy comparisons .

Biological Activity

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, which may contribute to its interactions with various biological targets. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H23N3O3
  • Molecular Weight : 281.35 g/mol
  • Structural Features : The compound contains an aminoethyl group, a dimethylaminoethoxy moiety, and a methoxy group attached to a benzamide core. These features suggest potential interactions with various receptors and enzymes in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its structural analogs have been shown to inhibit specific kinases involved in cancer progression, indicating a potential role in cancer therapy .
  • Receptor Interaction : The compound's ability to interact with neurotransmitter receptors has been explored. Its structural components suggest it may act as an antagonist or agonist at certain receptors, which could be relevant for treating neurological disorders.
  • Inflammatory Response Modulation : There is evidence that compounds with similar structures can modulate inflammatory pathways, potentially impacting conditions like Alzheimer’s disease and other neurodegenerative disorders .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, its interactions with various molecular targets are being studied:

  • Binding Affinity Studies : Research has focused on the binding affinity of this compound towards specific receptors and enzymes. For instance, studies involving radiolabeled derivatives have demonstrated significant uptake in tumor models, suggesting effective targeting capabilities .
  • Enzyme Inhibition : Similar benzamide derivatives have shown the ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition could lead to reduced inflammation and provide therapeutic benefits in related diseases .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its analogs:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported a decrease in cell viability by over 50% at specific concentrations in breast cancer cell lines .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound showed promising results regarding absorption and distribution in vivo. High target-to-nontarget ratios were observed in preclinical models, supporting further development for therapeutic applications .

Comparative Analysis

Compound NameChemical StructureUnique Features
4-DimethylaminopyridineStructurePotent nucleophilic catalyst
Itopride hydrochlorideStructureGastroprokinetic agent
N-(2-diethylaminoethyl)-4-[18F]fluoroethoxybenzamideStructureHigh tumor uptake values

This table highlights compounds that share structural similarities with this compound, demonstrating the diversity of applications stemming from this chemical class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the dimethylaminoethoxy group can be introduced via nucleophilic substitution using 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The aminoethyl group may be appended via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Purity is validated via HPLC (>95% purity) and structural confirmation via ¹H/¹³C NMR, IR (e.g., amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s solubility and stability optimized for in vitro biological assays?

  • Methodological Answer : Solubility is assessed in DMSO, PBS, and cell culture media. Stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) are conducted via UV-Vis spectroscopy and LC-MS. For hygroscopic or pH-sensitive derivatives, lyophilization or buffered solutions (e.g., 10 mM citrate-phosphate buffer) are recommended to prevent degradation .

Q. What in vitro biological activity has been reported for structurally analogous benzamide derivatives?

  • Methodological Answer : Analogues with dimethylaminoethoxy and methoxy substituents (e.g., thieno[2,3-d]pyrimidin-2-yl benzamides) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via inhibition of DNA gyrase. Assays include broth microdilution (CLSI guidelines) and time-kill kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation experiments are critical?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like serotonin receptors or kinases. Validation includes surface plasmon resonance (SPR) for binding kinetics (KD measurement) and competitive radioligand assays (e.g., ³H-labeled antagonists) .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., ATP-based viability vs. caspase-3 apoptosis assays) and controls for off-target effects (e.g., siRNA knockdown). For example, discrepancies in IC₅₀ values may arise from differential expression of efflux pumps (e.g., P-gp), assessed via verapamil inhibition .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties, and how is this experimentally characterized?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution (e.g., HOMO/LUMO energies) to predict metabolic sites. Experimental validation includes liver microsome assays (CYP450 metabolism) and Caco-2 permeability studies. LogD (octanol-water) measurements correlate with bioavailability .

Q. What crystallographic data exist for related benzamide derivatives, and how do they inform structural optimization?

  • Methodological Answer : X-ray crystallography of analogues (e.g., N-(2-Methoxyphenyl)-2-nitrobenzamide) reveals planar amide conformations and intermolecular hydrogen bonds (e.g., N–H···O=C). These guide modifications to enhance solubility (e.g., introducing polar groups) or rigidity (e.g., ortho-substituents) .

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